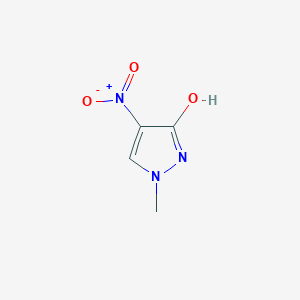![molecular formula C16H11F3N4S B8006012 2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B8006012.png)
2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that features a unique combination of benzimidazole, thieno, and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzimidazole with 2-chloro-3-formylthiophene, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like toluene and catalysts such as para-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
相似化合物的比较
Similar Compounds
2-(1H-benzimidazol-2-yl)-thieno[2,3-b]pyridine: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine: Does not contain the benzimidazole moiety, potentially altering its interaction with biological targets.
Uniqueness
The presence of both the benzimidazole and trifluoromethyl groups in 2-(1H-1,3-BENZODIAZOL-2-YL)-6-METHYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-3-AMINE makes it unique. These functional groups contribute to its distinct chemical properties and potential for diverse applications in scientific research and industry.
属性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4S/c1-7-6-8(16(17,18)19)11-12(20)13(24-15(11)21-7)14-22-9-4-2-3-5-10(9)23-14/h2-6H,20H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXCBXHWFDPQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NC4=CC=CC=C4N3)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (2R)-3-methyl-2-[[(9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B8005987.png)





![4-bromo-5-[3-bromo-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8006023.png)


